7,7-Dichlorohepta-2,4,6-trienal
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Overview
Description
7,7-Dichlorohepta-2,4,6-trienal is an organic compound characterized by its unique structure, which includes a heptatrienal backbone with two chlorine atoms attached at the 7th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dichlorohepta-2,4,6-trienal typically involves the chlorination of hepta-2,4,6-trienal. One common method includes the use of chlorine gas in the presence of a catalyst under controlled conditions to ensure selective chlorination at the 7th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound .
Chemical Reactions Analysis
Types of Reactions: 7,7-Dichlorohepta-2,4,6-trienal undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
7,7-Dichlorohepta-2,4,6-trienal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 7,7-Dichlorohepta-2,4,6-trienal involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved may include enzyme inhibition or activation, depending on the specific target and context .
Comparison with Similar Compounds
Hepta-2,4,6-trienal: Lacks the chlorine atoms, resulting in different reactivity and applications.
7,7-Dichlorobicyclo[4.1.0]heptane: Shares the dichloro substitution but has a different backbone structure, leading to distinct chemical properties.
Uniqueness: 7,7-Dichlorohepta-2,4,6-trienal is unique due to its combination of a conjugated trienal system with dichloro substitution, which imparts specific reactivity and potential for diverse applications in synthesis and material science .
Properties
CAS No. |
59740-53-3 |
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Molecular Formula |
C7H6Cl2O |
Molecular Weight |
177.02 g/mol |
IUPAC Name |
7,7-dichlorohepta-2,4,6-trienal |
InChI |
InChI=1S/C7H6Cl2O/c8-7(9)5-3-1-2-4-6-10/h1-6H |
InChI Key |
ZYTIOBFHZGNWDV-UHFFFAOYSA-N |
Canonical SMILES |
C(=CC=C(Cl)Cl)C=CC=O |
Origin of Product |
United States |
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